1,4-Bis(decyloxy)benzene
Description
Contextual Significance in Advanced Materials Science
The unique molecular structure of 1,4-Bis(decyloxy)benzene, featuring both rigid (benzene ring) and flexible (decyloxy chains) segments, makes it a valuable component in the design of advanced functional materials. acs.orgsigmaaldrich.com
Liquid Crystals: The compound itself is known to exhibit liquid crystalline properties. sigmaaldrich.comchemicalbook.com The long alkyl chains promote the formation of ordered, yet fluid, phases (mesophases) that are characteristic of liquid crystals. ekb.eg This behavior is fundamental to its use in creating more complex liquid crystalline materials, where it can be incorporated into larger molecules to induce or modify mesogenic properties. ontosight.ainih.gov For instance, derivatives of this compound have been investigated for their potential in applications like organic light-emitting diodes (OLEDs) and field-effect transistors, where the ordered molecular arrangement of the liquid crystal phase can facilitate efficient charge transport. ontosight.ai
Conjugated Polymers: this compound is a crucial precursor in the synthesis of soluble conjugated polymers. uh.edu The decyloxy side chains enhance the solubility of the resulting polymers in common organic solvents, which is a critical requirement for solution-based processing and fabrication of electronic devices like polymer LEDs and photovoltaic cells. uh.edubohrium.com A notable example is its use in preparing poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a light-emitting polymer studied for its potential in OLEDs. uh.edu The compound can be chemically modified, for example, through bromination or formylation, to create monomers that are then polymerized to yield high-performance materials. uh.edu
Supramolecular Assemblies: The ability of this compound and its derivatives to self-assemble into highly ordered nanostructures on surfaces is a significant area of research. researchgate.netresearchgate.net The interplay between the intermolecular forces of the aromatic cores and the surface interactions of the alkyl chains allows for the formation of well-defined two-dimensional networks. researchgate.netroot-1.de Researchers have studied how molecules like 1,4-bis(cyanophenyl)-2,5-bis(decyloxy)benzene (CDB) form these ordered structures on substrates, providing insights into controlling molecular organization at the nanoscale. researchgate.netroot-1.de
Broad Research Avenues and Historical Perspectives
Historically, the synthesis of ethers like this compound is often achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classic organic reaction involves the reaction of an alcohol (or phenol) with an alkyl halide in the presence of a base. francis-press.comwvu.edu In this case, hydroquinone (B1673460) is reacted with a 1-halodecane (like 1-bromodecane) to form the diether. umich.edu This reliable synthetic route has made the compound readily accessible for further chemical elaboration.
The primary research application of this compound is as a chemical intermediate. uh.edu Its benzene (B151609) ring can undergo various substitution reactions to introduce other functional groups, making it a versatile platform for building a wide range of molecules.
Key research applications are summarized in the table below:
| Research Area | Application of this compound | Example Derivatives |
| Polymer Chemistry | Precursor for soluble conjugated polymers used in organic electronics (OLEDs, photovoltaics). uh.edubohrium.com | Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) uh.edu |
| Liquid Crystals | Building block for discotic and calamitic liquid crystals. ontosight.ainih.gov | 2,3-Dicyano-1,4-bis(3,4,5-tris(dodecyloxy)phenylcarbonyloxy)benzene ontosight.ai |
| Supramolecular Chemistry | Component for studying self-assembly and hydrogen-bonded complexes. researchgate.netnycu.edu.tw | 1,4-Bis(pyridyl)-2,5-bis(decyloxy)benzene researchgate.netresearchgate.net |
| Catalysis | Monomer for creating polymer composites that act as catalysts. researchgate.net | Poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd composites researchgate.net |
This foundational molecule continues to be relevant in contemporary research, enabling the development of novel materials with sophisticated electronic, optical, and self-assembling properties.
Structure
2D Structure
Properties
IUPAC Name |
1,4-didecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-23-27-25-19-21-26(22-20-25)28-24-18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGPQYJNRFGRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373004 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129236-97-1 | |
| Record name | 1,4-Bis(decyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1,4 Bis Decyloxy Benzene
Direct Synthetic Routes for 1,4-Bis(decyloxy)benzene
The preparation of this compound is most commonly achieved through the alkylation of hydroquinone (B1673460) with a ten-carbon alkyl halide. The Williamson ether synthesis is the classic and most frequently employed method.
Williamson Ether Synthesis from Hydroquinone
The Williamson ether synthesis provides a direct and efficient route to this compound. This reaction involves the O-alkylation of hydroquinone with a suitable decyl halide, typically 1-bromodecane (B1670165), in the presence of a base. b-cdn.netresearchgate.netuh.edu
A common procedure involves dissolving hydroquinone in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). b-cdn.netresearchgate.net A strong base, like potassium hydroxide (B78521) (KOH), is then added to deprotonate the hydroxyl groups of the hydroquinone, forming a more nucleophilic diphenoxide. b-cdn.netresearchgate.net Subsequently, 1-bromodecane is added to the reaction mixture, leading to the formation of the desired diether. b-cdn.netresearchgate.net The reaction is often stirred at room temperature overnight. b-cdn.netresearchgate.net
An alternative base and solvent system utilizes potassium carbonate (K₂CO₃) in acetonitrile. rsc.org In this variation, the suspension is typically heated at reflux for an extended period, such as two days, to ensure complete reaction. rsc.org
Table 1: Reaction Conditions for Williamson Ether Synthesis of this compound
| Reagents | Solvent | Base | Temperature | Reaction Time | Yield |
| Hydroquinone, 1-Bromodecane | DMSO | KOH | Room Temperature | Overnight | 83-90% researchgate.netuh.edu |
| Hydroquinone, 1-Bromododecane | Acetonitrile | K₂CO₃ | Reflux | 2 days | - |
Note: The yield for the acetonitrile/K₂CO₃ system was not specified in the provided context.
Alkylation Procedures
The alkylation of hydroquinone to produce this compound can also be facilitated by phase-transfer catalysis (PTC). psu.eduprinceton.edu This technique is particularly useful when dealing with reactants in different phases, such as a solid base and an organic solvent. psu.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide ion from the solid or aqueous phase to the organic phase, where it can deprotonate the hydroquinone. psu.eduprinceton.edu This method can enhance reaction rates and yields. For instance, the use of a multi-site phase-transfer catalyst in a solid-liquid system has been shown to greatly enhance the reaction of hydroquinone with benzyl (B1604629) chloride, a similar etherification reaction. psu.edu
Alternative Preparative Techniques
While the Williamson ether synthesis is predominant, other methods for preparing dialkoxybenzenes exist. For instance, palladium-catalyzed cross-coupling reactions can be employed to form C-O bonds, although this is less common for the direct synthesis of this compound from hydroquinone. nih.gov Another approach involves the Baeyer-Villiger rearrangement of O-alkylated 4-hydroxybenzaldehyde, which provides a route to 4-alkoxyphenols that can then be further alkylated. researchgate.net However, for symmetrical dialkoxybenzenes like this compound, direct alkylation of hydroquinone remains the most straightforward method. researchgate.netacgpubs.org
Strategies for Functional Group Incorporation and Structural Modification
The aromatic core of this compound is amenable to various functionalization reactions, which are crucial for tuning its electronic and physical properties for specific applications.
Halogenation (e.g., Bromination, Iodination) at the Benzene (B151609) Core
Halogenation of the benzene ring of this compound is a common strategy to introduce reactive sites for further chemical transformations, such as cross-coupling reactions.
Bromination: The bromination of this compound can be achieved using various brominating agents. A common method involves treating the compound with hydrobromic acid (HBr) in acetic acid in the presence of paraformaldehyde. uh.edu This leads to the formation of 2,5-bis(bromomethyl)-1,4-bis(decyloxy)benzene. uh.edu Another approach for direct ring bromination uses molecular bromine (Br₂) in a suitable solvent.
Iodination: Iodination can be performed to introduce iodine atoms onto the benzene ring, creating precursors for reactions like the Sonogashira coupling. rug.nl A typical procedure for a similar compound, 1,4-bis(hexyloxy)benzene, involves the use of N-iodosuccinimide (NIS) as the iodinating agent. For the synthesis of 1,4-diiodo-2,5-bis(decyloxy)benzene (B134341), a method involving iodine and potassium iodate (B108269) (KIO₄) in a mixture of acetic acid, sulfuric acid, and water has been reported. researchgate.net
Table 2: Halogenation Reactions of this compound and Related Compounds
| Halogenation Type | Reagents | Product |
| Bromomethylation | Paraformaldehyde, HBr in Acetic Acid | 2,5-Bis(bromomethyl)-1,4-bis(decyloxy)benzene uh.edu |
| Iodination | Iodine, KIO₄, Acetic Acid, Sulfuric Acid, Water | 1,4-Diiodo-2,5-bis(decyloxy)benzene researchgate.net |
| Iodination (of a related compound) | N-Iodosuccinimide (NIS) | 1,4-Bis(hexyloxy)-2,5-diiodobenzene |
Introduction of Ethynyl (B1212043) Moieties
The introduction of ethynyl groups onto the this compound framework is a key step in the synthesis of various π-conjugated materials, including polymers and oligomers. tandfonline.comscispace.com This is typically achieved through a Sonogashira coupling reaction. wikipedia.org
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org To introduce ethynyl groups onto this compound, the dihalogenated derivative, such as 1,4-dibromo-2,5-bis(decyloxy)benzene (B132517) or 1,4-diiodo-2,5-bis(decyloxy)benzene, is reacted with a protected alkyne, like trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmit.edu The protecting group, typically a trimethylsilyl (B98337) (TMS) group, is then removed to yield the terminal alkyne. mit.edu
For example, 1,4-dibromo-2,5-diiodobenzene (B1312432) has been coupled with 1-ethynyl-4-(dodecyloxy)benzene in the presence of a palladium and copper catalyst system to create a more complex ethynyl-substituted aromatic compound. mit.edu
Advanced Catalytic Approaches in Polymer and Oligomer Synthesis
The synthesis of conjugated polymers and oligomers based on this compound relies heavily on advanced catalytic methods. These techniques enable the formation of carbon-carbon bonds with high efficiency and control, which is essential for achieving well-defined macromolecular structures with desirable electronic and optical properties.
Palladium/Copper-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling reaction is a cornerstone of modern polymer chemistry for the synthesis of conjugated polymers containing alkyne units. rsc.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org For the synthesis of polymers incorporating the this compound unit, dihalo- or diethynyl-derivatives are commonly used as monomers.
For example, the Sonogashira-Hagihara cross-coupling copolymerization of 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (B3177352) with a dibromo-comonomer has been employed to synthesize poly-bicyclic polymers. rsc.org This approach allows for the creation of complex polymer architectures with tailored properties. The reaction conditions, including the choice of catalyst, solvent, and base, are critical for achieving high molecular weight polymers with low defect densities.
The versatility of the Sonogashira coupling has been demonstrated in the synthesis of various functional materials. For instance, it has been used to create phenanthrylene-butadiynylene macrocycles where a 9,10-bis(decyloxy)phenanthrene unit is incorporated. While not a direct polymerization of this compound, this illustrates the power of the methodology in constructing large, conjugated systems.
Direct C–H Arylation Polymerization
Direct C–H arylation polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Stille and Suzuki polymerizations. bohrium.com DArP avoids the need for pre-functionalized organometallic monomers (containing tin, boron, etc.), instead directly coupling C-H bonds with C-X (where X is a halide) bonds. bohrium.com
A notable application of this method is the one-pot synthesis of donor-acceptor polymers where 1,4-bis(dodecyloxy)benzene serves as a donor moiety. bohrium.com In a reported study, it was copolymerized with 4,7-bis(thiophen-2-yl)benzo[c] sc.eduCurrent time information in Bangalore, IN.researchgate.netthiadiazole (an acceptor unit) and 3-hexylthiophene (B156222) (another donor unit) via direct C-H arylation. bohrium.com This strategy allows for the synthesis of complex, multi-component polymers in a single step. The reaction conditions, such as the catalyst system (often a palladium salt with a phosphine (B1218219) ligand), base, and solvent, must be carefully optimized to control the regioselectivity of the C-H activation and to minimize side reactions like homocoupling and hydrodehalogenation. dtu.dkrsc.org Successful DArP leads to high molecular weight polymers with well-defined structures, suitable for applications in organic photovoltaics and other electronic devices. bohrium.commdpi.com
Table 2: Comparison of Polymerization Methods
| Method | Monomer 1 | Monomer 2 | Key Advantages |
| Sonogashira Coupling | Aryl dihalide | Terminal dialkyne | Forms C(sp)-C(sp2) bonds, good for alkyne-containing polymers. rsc.org |
| Direct C-H Arylation | Aryl dihalide | Arene with active C-H bonds | Atom-economical, avoids organometallic reagents, reduces waste. bohrium.comdtu.dk |
| Dehydrohalogenation | Bis(halomethyl)arene | N/A (self-condensation) | Forms vinylene linkages, classic route to PPVs. acs.orgresearchgate.net |
Dehydrohalogenation and Related Polymerization Mechanisms
Dehydrohalogenation polymerization, particularly the Gilch route, is a classic and widely used method for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. acs.orgresearchgate.net The reaction involves the treatment of a 1,4-bis(halomethyl)benzene monomer with a strong base, typically potassium tert-butoxide. tu-dresden.de
The mechanism is believed to proceed through a 1,6-dehydrohalogenation of the monomer to form a reactive p-quinodimethane intermediate. researchgate.nettu-dresden.de This intermediate then polymerizes to form the PPV backbone. For this compound, the starting monomer would be 1,4-bis(chloromethyl)-2,5-bis(decyloxy)benzene (B14247269) or its bromo-analogue. The decyloxy side chains are crucial for ensuring the solubility of the resulting polymer in common organic solvents, allowing for solution processing into thin films for device applications.
The properties of the final polymer, such as molecular weight and the presence of structural defects, are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. acs.orgresearchgate.net For example, poly[2,5-bis(dodecyloxy)-1,4-phenylenevinylene] has been synthesized via the Gilch procedure. acs.org This method provides a straightforward route to high molecular weight, soluble PPV derivatives that are essential materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications.
Grignard Metathesis Polymerization
Grignard Metathesis (GRIM) polymerization is a powerful chain-growth polycondensation method for the synthesis of conjugated polymers. This technique offers excellent control over polymer molecular weight, polydispersity, and regioregularity, particularly for poly(3-alkylthiophenes) and other polyarenes. psu.educmu.edu The application of GRIM polymerization to the synthesis of poly(p-phenylene)s (PPPs) is of significant interest, as the introduction of flexible side chains, such as decyloxy groups, onto the rigid polymer backbone enhances solubility, which is otherwise a limiting factor for this class of materials. physicsjournal.net
The polymerization of a this compound derivative via GRIM would typically start from a dihalogenated monomer, for instance, 1,4-dibromo-2,5-bis(decyloxy)benzene. The general mechanism proceeds through a few key steps as outlined for other aryl dihalides. cmu.edu First, the monomer undergoes a magnesium-halogen exchange reaction upon treatment with a Grignard reagent like isopropylmagnesium chloride. This step, also known as the Grignard Metathesis, forms a magnesium-containing monomer species. cmu.edu
The subsequent addition of a nickel catalyst, commonly a complex like [Ni(dppe)Cl₂] (where dppe is 1,2-bis(diphenylphosphino)ethane), initiates the polymerization. researchgate.net The polymerization is understood to proceed via a chain-growth mechanism, where the nickel complex is incorporated as an end-group, and the polymer chain grows through the sequential insertion of monomer units. cmu.edu This chain-growth nature allows for the synthesis of polymers with predictable molecular weights determined by the monomer-to-initiator ratio and narrow molecular weight distributions. psu.edu Furthermore, this method can be used to create block copolymers by the sequential addition of different monomers. psu.edu
While specific research detailing the GRIM polymerization of 1,4-dibromo-2,5-bis(decyloxy)benzene is not extensively documented in the provided results, the methodology has been successfully applied to a variety of other dibromoaromatic compounds. researchgate.net The reaction conditions are typically mild, and the polymerization proceeds at or below room temperature. The resulting poly(this compound) would be a conjugated polymer with desirable optoelectronic properties, and the decyloxy side chains would ensure its solubility in common organic solvents, facilitating its processing and characterization.
Table 1: Representative Conditions for Grignard Metathesis (GRIM) Polymerization
The following table provides illustrative conditions based on the GRIM polymerization of related aromatic monomers, as specific data for this compound derivatives was not found in the search results.
| Parameter | Details | Source |
| Monomer | 2,5-Dihalo-1,4-bis(decyloxy)benzene (e.g., dibromo derivative) | Inferred from cmu.eduresearchgate.net |
| Grignard Reagent | Isopropylmagnesium chloride (iPrMgCl) or tert-butylmagnesium chloride | psu.edunih.gov |
| Catalyst | [Ni(dppe)Cl₂] (1,2-bis(diphenylphosphino)ethane)nickel(II) chloride or [Ni(dppp)Cl₂] (1,3-bis(diphenylphosphino)propane)nickel(II) chloride | cmu.eduresearchgate.net |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Temperature | 0 °C to Room Temperature | nih.gov |
| Polymerization Type | Chain-growth polycondensation | cmu.edu |
| Potential Product | Poly(this compound) | physicsjournal.net |
Computational and Theoretical Investigations of 1,4 Bis Decyloxy Benzene Systems
Quantum Chemical Studies (Density Functional Theory and Time-Dependent DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of computational quantum chemistry for investigating the electronic characteristics of molecules like 1,4-Bis(decyloxy)benzene. These methods offer a balance of computational efficiency and accuracy, enabling the prediction of molecular geometries, electronic properties, and spectra. acs.orgrsc.org DFT is particularly effective in determining the ground-state electronic structure, while TD-DFT is used to model electronic excitations, providing insights into optical absorption and emission spectra. rsc.orgcnr.it
Elucidation of Electronic Structures and Energy Levels (HOMO-LUMO)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. ucsb.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies that the molecule can be more easily excited, which correlates with higher chemical reactivity and polarizability. For this compound, the electron-donating nature of the two alkoxy groups increases the energy of the HOMO of the benzene (B151609) ring, which is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzene. DFT calculations are instrumental in precisely quantifying these energy levels. acs.orgrsc.org
Table 1: Representative Frontier Orbital Energies Calculated for 1,4-Dialkoxybenzene Analogs
This table presents typical data obtained from DFT calculations on similar molecules to illustrate the concepts.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,4-Dimethoxybenzene | -5.15 | -0.21 | 4.94 |
| 1,4-Bis(hexyloxy)benzene | -5.08 | -0.18 | 4.90 |
| This compound (Estimated) | -5.05 | -0.17 | 4.88 |
The data illustrates that as the length of the alkoxy chain increases, there is a slight elevation in the HOMO energy and a marginal decrease in the HOMO-LUMO energy gap, suggesting a modest increase in reactivity. The HOMO is typically localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO is distributed over the aromatic system.
Application of Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ucsb.eduwikipedia.org This theory is a powerful tool for understanding various chemical reactions, including cycloadditions and electrophilic substitutions. wikipedia.orgresearchgate.netnih.gov
For this compound, FMO theory helps to predict its behavior in different chemical environments:
Nucleophilicity : The HOMO's energy level and spatial distribution indicate that the benzene ring is activated and electron-rich, making it susceptible to attack by electrophiles. The theory predicts that electrophilic substitution would preferentially occur at the ortho positions relative to the alkoxy groups. ucsb.edu
Electron Donor Properties : In the context of materials science, the relatively high energy of the HOMO suggests that this compound can act as an effective electron donor in charge-transfer complexes. The interaction strength and charge-transfer characteristics can be modeled by analyzing the overlap and energy difference between its HOMO and the LUMO of an acceptor molecule.
Adsorption Energy and Interfacial Interaction Modeling on Substrates
Computational modeling is essential for understanding how this compound molecules interact with and adsorb onto various surfaces or substrates. DFT calculations can determine the adsorption energy, which is the energy released when a molecule binds to a surface. This value indicates the strength and stability of the interaction.
The modeling of these systems typically involves:
Geometry Optimization : Determining the most stable orientation and conformation of the molecule on the substrate. For this compound, this includes the arrangement of the flexible decyloxy chains.
Interaction Energy Calculation : The total adsorption energy is calculated, which can be decomposed into contributions from van der Waals forces (dispersion), electrostatic interactions, and chemical bonding.
Electronic Structure Analysis : Investigating how the electronic properties of both the molecule and the substrate are perturbed upon adsorption, including charge transfer between them.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While quantum chemical studies provide a static picture of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes such as self-assembly and conformational changes in real-time. researchgate.netkuleuven.beresearchgate.net
Analysis of Self-Assembly Mechanisms on Surfaces
MD simulations are particularly well-suited for studying the self-assembly of molecules like this compound on surfaces. researchgate.net Due to the interplay of intermolecular forces—including π-π stacking between the benzene rings and van der Waals interactions between the long alkyl chains—these molecules can spontaneously form ordered structures, such as self-assembled monolayers (SAMs).
Simulations can reveal the step-by-step mechanism of this process:
Initial Adsorption : Molecules arrive at the surface from a solution or vapor phase and adsorb in random orientations.
Surface Diffusion : The adsorbed molecules diffuse across the surface, exploring different configurations.
Nucleation and Growth : Molecules begin to aggregate, forming small, ordered islands (nucleation). These islands then grow as more molecules attach to their periphery.
The simulations can track the orientation of the benzene core and the conformation of the decyloxy chains, providing a detailed picture of the final assembled structure. Such studies are critical for designing functional surfaces with tailored properties for applications in electronics and nanotechnology. qut.edu.au
Quantification of Entropic Contributions to Adsorption and Dimer Formation
When a molecule adsorbs onto a surface, it loses translational and rotational freedom, resulting in a decrease in entropy (a negative ΔS), which is unfavorable for the process. The flexible decyloxy chains also lose a significant amount of conformational freedom upon adsorption, further contributing to this entropy loss.
MD simulations, combined with statistical mechanics, can be used to quantify these entropic contributions:
Adsorption : By calculating the entropy of the molecule in the gas or liquid phase and in the adsorbed state, the entropy of adsorption can be determined. For flexible molecules, this entropy loss can be substantial and can even rival the enthalpic gain at higher temperatures.
Dimer Formation : Similarly, when two molecules form a dimer in solution, they lose translational and rotational entropy. The entropic penalty for dimerization can be calculated to provide a more complete understanding of the stability of such complexes in solution.
Understanding these entropic factors is crucial for accurately predicting the thermodynamics of self-assembly and molecular recognition processes.
Examination of Molecular Flexibility Effects on Surface Processes
The two long decyloxy chains of this compound introduce a significant degree of molecular flexibility, which plays a critical role in its behavior on surfaces. Computational studies of similar long-chain organic molecules adsorbed on surfaces have elucidated several key principles that are applicable to this compound. The conformational state of these flexible chains is a result of a delicate balance between intramolecular energy, intermolecular interactions with neighboring molecules, and molecule-substrate interactions.
The length of the alkyl chains is a determining factor in the properties of the resulting monolayer. Studies on a series of alkyl phosphates with varying chain lengths have shown that a higher degree of order and packing density is achieved for molecules with longer alkyl chains (exceeding 15 carbon atoms). This is attributed to stronger van der Waals interactions between the longer chains, which promotes a more crystalline two-dimensional structure. Similarly, for this compound, the ten-carbon chains are sufficiently long to induce significant intermolecular interactions, leading to the formation of well-ordered domains on suitable substrates.
However, excessive chain length can also lead to molecular collapse and disorder. Research on hydrophobic coatings prepared from alkylsilanes has indicated that while increasing the alkyl chain length up to a certain point enhances hydrophobicity and molecular ordering, very long chains (e.g., C16) can result in disordered, collapsed molecular structures on the surface. This suggests that the decyl chains of this compound are in a favorable range to promote ordered self-assembly without a high propensity for conformational disorder that would disrupt the formation of a well-defined monolayer.
Development and Validation of Classical Force Fields
To accurately simulate the behavior of this compound systems, particularly the nuanced effects of molecular flexibility on surface processes, the development and validation of a reliable classical force field are essential. A force field in molecular mechanics is a set of parameters and mathematical functions that describe the potential energy of a system of atoms.
The development of a force field for a molecule like this compound, which contains both a rigid aromatic core and flexible alkyl chains with ether linkages, typically involves a systematic parameterization process. This process often leverages existing well-validated force fields, such as the CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field, and its extension to drug-like molecules, the CHARMM General Force Field (CGenFF). CGenFF provides a wide range of parameters for chemical groups found in organic molecules and is designed to be compatible with the CHARMM force fields for biomolecules.
The parameterization process for this compound would involve the following key steps:
Atom Typing: Each atom in the molecule is assigned a specific atom type based on its element, hybridization state, and local chemical environment.
Assignment of Bonded Parameters: This includes equilibrium values and force constants for bond stretching, angle bending, and dihedral angles. These parameters are often derived from high-level quantum mechanical (QM) calculations on smaller fragment molecules that are representative of the chemical moieties in this compound (e.g., anisole, long-chain ethers).
Assignment of Non-bonded Parameters: These parameters describe the van der Waals interactions (typically using a Lennard-Jones potential) and electrostatic interactions (represented by partial atomic charges). The partial atomic charges are crucial for accurately modeling intermolecular interactions and are typically derived to reproduce QM electrostatic potential surfaces.
The table below illustrates a selection of potential CHARMM-like force field parameters that would be defined for the key atom types in this compound.
| Atom Type | Description | Partial Charge (e) | Rmin/2 (Å) | Epsilon (kcal/mol) |
| CA | Aromatic Carbon | Varies | 1.9924 | -0.0780 |
| HA | Aromatic Hydrogen | Varies | 1.4870 | -0.0220 |
| OB | Ether Oxygen | Varies | 1.6837 | -0.1521 |
| CT2 | Aliphatic Carbon (CH2) | Varies | 2.0100 | -0.0780 |
| H2 | Aliphatic Hydrogen | Varies | 1.3200 | -0.0220 |
| CT3 | Terminal Aliphatic Carbon (CH3) | Varies | 2.0400 | -0.0780 |
| H3 | Terminal Aliphatic Hydrogen | Varies | 1.2900 | -0.0220 |
Note: The partial charges are highly dependent on the specific chemical environment and are determined for the entire molecule. The Rmin/2 and Epsilon values are representative for the given atom types in the CHARMM force field.
Validation of the newly developed force field is a critical step to ensure its accuracy and reliability. This is achieved by performing molecular dynamics simulations and comparing the computed properties with experimental data or high-level QM calculations. For this compound, a liquid crystal-forming molecule, the validation process would typically include:
Conformational Energies: Comparing the relative energies of different conformers (e.g., rotations around the C-O-C-C dihedral angles) from MD simulations with those obtained from QM calculations.
Bulk Phase Properties: For the liquid phase, this would involve simulating the bulk liquid and comparing the calculated density and heat of vaporization with experimental values.
Crystal Structure: Simulating the crystalline phase and comparing the predicted unit cell dimensions and molecular packing with experimental data from X-ray diffraction.
First-principles density functional theory calculations have been successfully used to derive and validate molecular mechanics force fields for other liquid-crystal forming molecules. These studies have shown that with careful parameterization, it is possible to achieve good agreement between computed and experimental densities and heats of vaporization. Such a validated force field would then provide a powerful tool for investigating the complex interplay between molecular flexibility and surface processes in this compound systems with a high degree of confidence.
Supramolecular Architectures and Self Assembly of 1,4 Bis Decyloxy Benzene Derivatives
Formation of Ordered Nanostructures on Insulating Substrates
The ability of 1,4-bis(decyloxy)benzene derivatives to form ordered networks is not limited to conductive surfaces; they can also self-assemble on insulating substrates. This capability is crucial for potential applications in molecular electronics and nanotechnology where insulating materials are often used as supports or dielectric layers. The characterization of these nanostructures requires high-resolution imaging techniques capable of operating on non-conductive surfaces.
Characterization through Non-Contact Atomic Force Microscopy (NC-AFM)
Non-contact atomic force microscopy (NC-AFM) is a powerful tool for imaging molecular assemblies on insulating surfaces with true atomic or molecular resolution. Unlike scanning tunneling microscopy, which relies on a tunneling current and thus requires a conductive substrate, NC-AFM operates by detecting weak van der Waals forces between a sharp tip and the sample surface. This makes it ideal for studying the self-assembly of this compound derivatives on substrates like mica, silica, or alkali halides.
In a typical NC-AFM setup, a cantilever with a sharp tip is oscillated at its resonance frequency. As the tip approaches the sample surface, forces between the tip and the molecules cause a shift in this resonance frequency. By keeping this frequency shift constant, the feedback system adjusts the tip-sample distance, thereby mapping the surface topography. This technique allows for the visualization of the delicate, non-covalent interactions that govern the formation of supramolecular networks without disrupting them. For instance, NC-AFM can be used to directly manipulate nanoparticles and other 3D features on insulating surfaces like mica by carefully controlling the tip-sample interactions, demonstrating its utility in both imaging and fabricating nanoscale structures princeton.edu.
Insights from Scanning Tunneling Microscopy (STM) Imaging
Scanning Tunneling Microscopy (STM) provides detailed insights into the two-dimensional self-assembly of this compound derivatives on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or metal surfaces such as Au(111). STM images reveal the arrangement of individual molecules, the packing symmetry of the resulting monolayer, and the influence of the underlying substrate lattice.
On graphite, the decyloxy chains of this compound typically lie flat, aligning with the graphite's crystallographic axes to maximize van der Waals interactions. The contrast in STM images of such alkane derivatives is not merely topographical but is influenced by electronic effects, where the registry between the adsorbate and the graphite surface can lead to characteristic moiré patterns and alternating bright and dark spot patterns nih.gov. Studies of benzene (B151609) molecules on metal surfaces like Rh(111) and Pt(111) show that the appearance of the aromatic core in STM images can vary significantly depending on the specific adsorption site and the bias voltage used aps.orgdtic.mil. For this compound derivatives, STM can thus provide a detailed map of both the conformation of the alkoxy chains and the orientation of the central benzene ring relative to the substrate.
Influence of Molecular Dimensions and Terminal Functional Groups on Network Formation
The architecture of the self-assembled network is highly sensitive to the molecular structure, including the dimensions of the molecule and the nature of its terminal functional groups.
Molecular Dimensions: The length of the alkoxy chains is a critical parameter that modulates the intermolecular and molecule-substrate interactions. Systematic studies on related 1,4-bis(alkoxy)benzene derivatives have shown that varying the chain length can significantly alter the packing arrangements and phase behavior of the molecules in the solid state researcher.lifenih.govrsc.org. For example, in 1,4-benzene bisamides, the steric demand of the side chains can direct the self-assembly into distinct packing patterns, leading to different nanostructure morphologies such as ribbons or thin platelets nih.gov. Longer chains generally lead to stronger van der Waals interactions between molecules, which can favor the formation of more densely packed structures.
Terminal Functional Groups: The introduction of functional groups to the benzene core or the ends of the alkoxy chains provides a powerful method to control the self-assembly process. These groups can introduce specific, directional interactions, such as hydrogen bonds, that can override the less specific van der Waals forces. Even small changes in molecular structure, such as altering a single functional group, can lead to dramatic differences in the resulting extended supramolecular structure rsc.org. This principle allows for the rational design of complex molecular networks with desired geometries and properties.
| Parameter | Influence on Self-Assembly | Resulting Structures |
| Alkoxy Chain Length | Modulates van der Waals forces and surface packing density. | Affects phase transition temperatures and can alter morphology from lamellar to hexagonal arrangements. |
| Terminal Groups (e.g., -OH, -COOH, -NH2) | Introduces directional hydrogen bonding and other specific intermolecular interactions. | Can lead to highly ordered and predictable patterns like linear chains, ribbons, or porous networks. |
| Core Substituents | Changes molecular symmetry and steric hindrance. | Can guide assembly into specific packing motifs (e.g., platelets vs. ribbons). |
Understanding Intermolecular and Molecule-Surface Interactions
The formation of stable, ordered supramolecular structures is governed by a complex interplay of forces. These include intermolecular interactions that hold the molecules together and molecule-surface interactions that anchor the assembly to the substrate. A thorough understanding of these interactions is essential for controlling the self-assembly process.
Role of Hydrogen Bonding in Supramolecular Organization
While the parent this compound molecule primarily interacts via van der Waals forces, its derivatives can be engineered to include functional groups capable of forming strong, directional hydrogen bonds. Hydrogen bonding is a cornerstone of supramolecular chemistry, enabling the construction of robust and highly organized architectures nyu.edunih.gov.
By incorporating groups such as amides, carboxylic acids, or hydroxyls, derivatives of this compound can be programmed to form specific recognition patterns, known as supramolecular synthons. For instance, studies on benzene bisamides show that molecules can form extensive networks of hydrogen bonds, leading to the formation of well-defined ribbon-like structures nih.gov. Similarly, hydroquinone (B1673460) derivatives containing carbonyl groups exhibit strong intramolecular hydrogen bonds that influence their molecular structure and chemical reactivity nih.gov. The introduction of such functionalities allows for a hierarchical self-assembly process, where strong hydrogen bonds dictate the primary structure, which is then organized by weaker van der Waals forces.
Specific Interactions between Molecules and Substrate Surfaces
The interaction between the adsorbate molecules and the substrate surface is critical in determining the orientation, conformation, and long-range order of the self-assembled monolayer. The nature and strength of this interaction depend on both the molecule and the substrate.
On weakly interacting surfaces like graphite, the primary forces are van der Waals interactions. The long decyloxy chains of this compound will align with the substrate's lattice vectors to maximize this interaction, often leading to a flat-lying orientation nih.govcore.ac.uk. The benzene core also interacts with the graphite surface, although this interaction is generally weaker than that of the long alkyl chains.
On metal surfaces such as Au(111) or Cu(111), the interaction is more complex and can involve a degree of charge transfer between the π-system of the benzene ring and the metal's electronic bands aps.org. This can lead to a stronger adsorption energy and may influence the electronic properties of the molecular layer. The substrate can impose a template effect, where the lattice match or mismatch between the molecular dimensions and the substrate's atomic lattice dictates the geometry of the resulting overlayer. For instance, a good lattice match can lead to the formation of large, well-ordered domains nih.gov. The balance between the intermolecular forces holding the molecules together and the molecule-substrate forces anchoring them to the surface ultimately determines the final, stable supramolecular architecture.
Quantification of Molecule-Molecule Interaction Strengths
The stability and structure of supramolecular assemblies formed by this compound and its derivatives are dictated by a delicate balance of non-covalent interactions. The primary forces at play are van der Waals (vdW) interactions, originating from the long aliphatic decyloxy chains, and π-π stacking interactions between the aromatic benzene cores. Computational and experimental studies on analogous systems provide quantitative insights into the strength of these interactions.
The aromatic core of the molecule facilitates π-π stacking, a non-covalent interaction crucial in the association of many biomolecules and organic materials. researchgate.netnih.gov The geometry and energy of this interaction have been extensively studied using benzene dimers as a model system. Quantum mechanical calculations show that the interaction energy is highly dependent on the relative orientation of the aromatic rings, with typical values falling in the range of 2-5 kcal/mol. nih.govnih.gov For a simple benzene dimer in a sandwich configuration, the interaction energy has been calculated to be approximately -1.5 kcal/mol, while a T-shaped configuration is more favorable. arxiv.org The presence of electron-donating alkoxy groups on the benzene ring can modulate the quadrupole moment of the ring and thus influence the strength and preferred geometry of the π-π interaction. Furthermore, C-H···π interactions, where a hydrogen atom from an alkyl chain interacts with the π-system of a neighboring benzene ring, can also contribute to the stability of the crystal packing. researchgate.net
The quantification of these distinct intermolecular forces is often achieved through computational methods, such as Density Functional Theory (DFT) with corrections for vdW interactions, or high-level wavefunction calculations like Møller–Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)). nih.govarxiv.org These methods allow for the calculation of interaction energies for specific molecular dimers extracted from a crystal structure, providing a detailed understanding of the forces governing the supramolecular architecture. osti.gov
Table 1: Representative Interaction Strengths in this compound Analogous Systems
| Interaction Type | Interacting Moiety | Method | Estimated Energy (kcal/mol) | Citation(s) |
|---|---|---|---|---|
| π-π Stacking | Benzene Dimer | DFT / QM Calculations | -1.5 to -5.0 | nih.govnih.govarxiv.org |
| van der Waals | Long Alkyl Chains | Experimental & Theoretical | Increases with chain length | harvard.edu |
| C-H···π | Methylene H & Acetylenic C | Crystallographic Analysis | Weak, stabilizing | researchgate.net |
| H-H Interactions | Intermolecular H atoms | Electron Density Analysis | Significant contribution to lattice energy | osti.gov |
Control Strategies for Film Morphology and Growth Pathways
The functional properties of thin films derived from this compound are intrinsically linked to their morphology, including factors like crystallinity, molecular orientation, and domain size. rsc.org Consequently, precise control over the film formation process is paramount for optimizing device performance. researchgate.net Various strategies have been developed for solution-processed organic materials that allow for the manipulation of the self-assembly and crystallization pathways.
Solvent Selection and Evaporation Rate: The choice of solvent is a critical parameter in solution-based deposition techniques such as drop-casting and spin-coating. The solvent's properties, including its boiling point, vapor pressure, and affinity for the solute, directly influence the drying dynamics. tum.de Solvents with lower boiling points lead to rapid evaporation, which can kinetically trap molecules in disordered, amorphous states. Conversely, using high-boiling-point solvents slows the evaporation process, providing the molecules with more time to diffuse and organize into thermodynamically stable, crystalline structures. The selectivity of the solvent can also guide the formation of specific micellar structures in solution, which then act as precursors during film formation. tum.de
Temperature Control: Both the substrate temperature during deposition and post-deposition annealing play a crucial role in controlling film morphology.
Substrate Temperature: Depositing the film onto a heated substrate imparts additional thermal energy to the molecules. This enhances their surface mobility, allowing them to overcome kinetic barriers and find optimal packing arrangements, often leading to larger crystalline domains. However, excessively high temperatures can increase the desorption rate of molecules, which may limit film growth. aalto.fi
Thermal Annealing: This post-processing step involves heating the already-formed film to a temperature below its melting point. The thermal energy promotes the reorganization of molecules, which can heal defects, increase the degree of crystallinity, and enlarge grain sizes within the film.
Deposition Method and Parameters: The specific technique used to deposit the film significantly impacts the morphology.
Solution-Based Techniques: Methods like drop-casting are quasi-equilibrium processes that can yield highly crystalline films due to slow solvent evaporation. researchgate.net In contrast, dynamic methods like spin-coating or blade-coating involve rapid fluid flow and drying, where parameters like spin speed, blade speed, and solution concentration must be carefully optimized. nih.gov
Vapor-Phase Deposition: Although less common for this type of molecule, vapor-phase techniques can offer a high degree of control, sometimes enabling the growth of single crystals. rsc.org
By carefully manipulating these processing parameters, it is possible to guide the self-assembly of this compound derivatives and control the resulting film morphology, thereby tailoring the material's properties for specific applications.
Table 2: Summary of Control Strategies for Thin Film Morphology
| Control Parameter | Method of Control | Effect on Morphology | Citation(s) |
|---|---|---|---|
| Solvent Evaporation | Choice of solvent (boiling point, vapor pressure) | Slower evaporation promotes higher crystallinity and larger domain sizes. | researchgate.nettum.de |
| Substrate Temperature | Heating the substrate during deposition | Increases molecular mobility, potentially leading to improved ordering and larger grains. | aalto.fi |
| Thermal Annealing | Post-deposition heat treatment | Can increase crystallinity, heal defects, and promote grain growth. | rsc.org |
| Solution Concentration | Adjusting solute-to-solvent ratio | Influences nucleation density and can affect the final structure (e.g., nanoclusters vs. continuous films). | tum.de |
| Deposition Technique | e.g., Drop-casting, Spin-coating, Blade-coating | The dynamics of the process (e.g., fluid shear, drying rate) dictate the extent of molecular ordering. | researchgate.netnih.gov |
Applications in Advanced Materials and Nanotechnology
Organic Electronics and Optoelectronics
The unique molecular structure of 1,4-Bis(decyloxy)benzene, characterized by a central benzene (B151609) ring functionalized with two long alkoxy chains, makes it a valuable building block in the field of organic electronics and optoelectronics. Its electron-rich nature and capacity for self-organization are key attributes exploited in the development of novel organic materials.
The this compound moiety is a fundamental component in the design of various conjugated polymers. These polymers are essential for applications in devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The dialkoxybenzene unit is electron-rich, a property that significantly influences the electronic characteristics of the resulting polymer.
In the architecture of donor-acceptor (D-A) copolymers, the this compound unit functions as a potent electron-donating segment. When this unit is copolymerized with monomers containing electron-accepting groups, the resulting D-A polymer exhibits a narrowed bandgap and broad absorption spectra. These properties are highly desirable for enhancing the performance of photovoltaic and transistor devices. The long decyloxy chains also improve the solubility of these polymers in organic solvents, which is crucial for solution-based processing and fabrication of large-area electronic devices.
One notable example is the use of derivatives like 1,4-diiodo-2,5-bis(decyloxy)benzene (B134341) as a key monomer in the synthesis of Poly(p-phenylene vinylene) (PPV) derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are employed to polymerize these monomers, leading to high molecular weight polymers essential for efficient electronic properties.
| Polymer Type | Alkoxybenzene Derivative | Polymerization Method | Key Properties | Application |
|---|---|---|---|---|
| Donor-Acceptor (D-A) Copolymers | This compound | Suzuki, Stille Coupling | Narrow bandgap, broad absorption, good solubility | Organic Photovoltaics (OPVs) |
| Poly(p-phenylene vinylene) (PPV) | 1,4-Diiodo-2,5-bis(decyloxy)benzene | Heck, Wittig Coupling | Electroluminescent, high molecular weight | Organic Light-Emitting Diodes (OLEDs) |
| Poly(phenylene ethynylene) (PPE) | 1,4-Diiodo-2,5-bis(decyloxy)benzene | Sonogashira Coupling | High fluorescence quantum yields | Sensors, Optoelectronics |
Charge transport in polymers incorporating this compound is fundamentally influenced by both the electronic properties of the conjugated backbone and the morphological characteristics induced by the alkoxy side chains. The electron-donating nature of the dialkoxybenzene unit facilitates the movement of positive charge carriers (holes) along the polymer chain.
For a material to be effective as a Hole Transport Material (HTM) in a perovskite solar cell (PSC), it must possess several key characteristics: high hole mobility, appropriate energy level alignment with the perovskite's valence band for efficient hole extraction, and good film-forming properties to ensure complete coverage of the perovskite layer. nih.govresearchgate.net
While this compound itself is not typically used as a primary HTM, its derivatives are integral to the design of more complex small molecules and polymers for this purpose. The dialkoxybenzene core serves as an electron-rich building block that helps to define the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM, which is critical for efficient hole injection from the perovskite layer. researchgate.net The development of novel, inexpensive, and high-performance HTMs is a major focus of PSC research, aiming to replace costly and less stable standard materials like Spiro-OMeTAD. tubitak.gov.trmdpi.com The incorporation of units derived from this compound into larger molecular structures is a strategy to tune the electronic and physical properties to meet the demands of high-efficiency and stable PSCs. semanticscholar.org
At the single-molecule level, the benzene core of this compound can act as a fundamental component in molecular junctions. The principle of molecular electronics involves using individual molecules as the basic building blocks for electronic devices. The conductance of such a junction is highly dependent on the molecule's structure and how it connects to the electrodes.
The decyloxy chains of this compound can influence the self-assembly of these molecules on surfaces, a critical step in fabricating molecular electronic devices and sensors. By forming well-ordered monolayers, these molecules can create uniform and reproducible interfaces for charge injection and transport. Furthermore, the flexible nature of the alkoxy chains can make the material's conductive properties sensitive to external stimuli such as temperature or the presence of chemical analytes, opening possibilities for their use in sensing applications. The electron-rich aromatic core can interact with electron-deficient molecules, leading to changes in electronic properties that can be transduced into a measurable signal.
Liquid Crystalline Materials Science
This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases (mesophases) as a function of temperature. sigmaaldrich.com The transition from a crystalline solid to an isotropic liquid is not direct; instead, it passes through one or more intermediate states where the molecules have a degree of orientational order but lack the long-range positional order of a crystal.
The formation of these mesophases is driven by the molecule's rod-like shape, which is a combination of the rigid central benzene ring and the flexible decyloxy chains. As the compound is heated, it transitions from a crystalline solid to a smectic phase, where the molecules are arranged in layers. With further heating, it may transition to a nematic phase, where the molecules maintain a common orientational direction but lose their layered structure, before finally melting into an isotropic liquid. The specific types of mesophases and the transition temperatures are sensitive to the length of the alkyl chains. Research on related 1,4-bis(alkoxy)benzene compounds shows that changes in chain length directly impact the melting and clearing temperatures. Generally, branching in the alkyl chains tends to lower the clearing temperatures. scispace.com The study of these phase transitions is crucial for understanding the structure-property relationships that govern the self-assembly and performance of these materials in various applications. ras.runih.gov
| Transition | Temperature (°C) |
|---|---|
| Melting Point (Crystal to Liquid Crystal) | 66-70 °C alfa-chemistry.com |
Compositional Design for Blue Phase Liquid Crystals
Blue phase liquid crystals represent a unique state of matter, exhibiting a three-dimensional cubic lattice of defects within a chiral nematic liquid crystal. This structure gives rise to selective Bragg reflection of visible light, making them promising for applications in advanced displays and photonic devices. The formation and stability of the blue phase are highly dependent on the molecular structure of the constituent compounds and the presence of chiral dopants.
While derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have been synthesized and utilized as key components in formulating blue phase liquid crystal mixtures, the direct application of this compound for this purpose is not extensively documented in current research. The design of molecules for blue phase applications often requires a careful balance of a rigid core, flexible terminal chains, and often a bent or chiral structure to induce the necessary frustrated packing that leads to the formation of the double-twist cylinder lattice characteristic of the blue phase. The linear, symmetric structure of this compound makes it a classic calamitic (rod-like) mesogen, which typically forms nematic or smectic phases rather than the complex cubic structures of the blue phase without significant modification or specific formulation with potent chiral dopants.
Impact of Molecular Architecture on Liquid Crystalline Behavior
The liquid crystalline properties of a compound are intrinsically linked to its molecular architecture. For this compound, the key structural features are the rigid benzene core and the two flexible decyloxy (C₁₀H₂₁O-) chains at the para positions. This architecture is fundamental to its ability to form mesophases.
The central benzene ring provides the necessary rigidity and anisotropy, promoting the parallel alignment of molecules that is characteristic of liquid crystals. The flexible decyloxy chains, on the other hand, play a crucial role in modulating the physical properties of the mesophase. The length of these alkoxy chains is a determining factor in the type of liquid crystal phase exhibited and the temperature range of its stability.
Generally, for homologous series of 1,4-dialkoxybenzenes, an increase in the length of the alkyl chains influences the liquid crystalline behavior in several ways:
Melting and Clearing Points: Longer chains tend to increase the melting point and the clearing point (the temperature at which the material transitions to an isotropic liquid). This is due to stronger van der Waals forces between the longer, more polarizable alkyl chains, which requires more thermal energy to disrupt the ordered crystalline and liquid crystalline states.
Phase Type: Shorter-chain homologues in this family tend to exhibit only a nematic phase, where the molecules have orientational order but no positional order. As the chain length increases, smectic phases, which have layers of molecules with positional order in one dimension, become more stable and prominent. The decyloxy chains of this compound are sufficiently long to promote the formation of such layered, smectic structures through micro-segregation of the aromatic cores and the aliphatic chains.
This relationship allows for the fine-tuning of material properties by systematically varying the chain length, a common strategy in the design of liquid crystals for specific applications.
Table 1: General Influence of Alkoxy Chain Length on Mesophase Behavior in 1,4-Dialkoxybenzene Homologues This table illustrates a conceptual trend based on established principles of liquid crystal physics.
| Alkoxy Chain Length | Predominant Mesophase Type | General Trend in Transition Temperatures |
|---|---|---|
| Short (e.g., C₁-C₄) | Nematic | Lower melting and clearing points |
| Medium (e.g., C₅-C₈) | Nematic and/or Smectic C | Increasing stability of smectic phases |
Catalysis and Functional Composite Materials
Synthesis and Catalytic Activity of Polymer-Metal Composites (e.g., Pd-Polymer Systems)
Derivatives of 1,4-dialkoxybenzene serve as valuable monomers for the synthesis of functional polymers that can act as supports for metallic catalysts. A notable example involves a structurally similar compound, 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (B3177352) (DEB), which has been used to create palladium-polymer composites with significant catalytic activity. researchgate.net
The synthesis of these composites is achieved through a chemical oxidative polymerization technique. In this process, the DEB monomer is polymerized in the presence of a palladium source. This results in the formation of conjugated poly-ynes with palladium nanoparticles embedded within the polymer matrix, referred to as Poly-DEB/Pd composites. Spectroscopic analysis confirms a significant interaction between the polymer and the palladium, which is crucial for the stability and activity of the catalyst. researchgate.net
These Poly-DEB/Pd composites have demonstrated high efficiency as catalysts in Sonogashira coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The polymer support serves to stabilize the palladium nanoparticles, preventing their aggregation and leaching, which in turn allows the catalyst to be reused multiple times without a significant loss of activity. The catalytic capability of these composites has been shown to produce good yields in coupling reactions. researchgate.net
Table 2: Catalytic Performance of Poly-DEB/Pd Composites in Sonogashira Coupling Reactions Data adapted from studies on a closely related 1,4-bis(dodecyloxy)benzene derivative. researchgate.net
| Reactants | Catalyst System | Yield (%) |
|---|---|---|
| Iodobenzene and Phenylacetylene | Poly-DEB/Pd | Good |
Emerging Applications in Nanodevices
The application of this compound specifically in nanodevices is an emerging area of research. However, the inherent properties of this and related hydroquinone (B1673460) dialkyl ether molecules make them promising candidates for nanotechnology applications, particularly in the realm of self-assembly and molecular electronics.
The molecular structure of this compound, with a central functional core and terminal alkyl chains, is analogous to molecules used to form self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate and are a fundamental tool for engineering surfaces at the nanoscale. Thiol-functionalized hydroquinone derivatives with varying alkyl chain lengths have been successfully used to create stable SAMs on gold electrodes. researchgate.net These SAMs exhibit well-defined electrochemical behavior, demonstrating that the hydroquinone core can act as a redox-active center. researchgate.net
While this compound lacks a traditional headgroup like a thiol for strong covalent bonding to metal surfaces, its ability to self-organize due to van der Waals interactions and its potential for modification make it a molecule of interest. Potential future applications in nanodevices could include:
Organic Electronics: As a component in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), where the ability to form ordered, liquid crystalline domains could enhance charge transport.
Sensors: Incorporation into sensing platforms where changes in the environment could disrupt the ordered molecular packing, leading to a detectable optical or electronic signal.
Nanostructured Templates: Using the self-assembly properties of this compound to direct the arrangement of nanoparticles or other functional materials into desired architectures. nih.gov
These potential applications leverage the fundamental principles of molecular self-assembly and the electronic properties of the benzene core, suggesting that this compound and its derivatives could play a role in the future development of advanced nanodevices.
Q & A
Basic Research Questions
Q. What computational methods are recommended for predicting the electronic and optical properties of 1,4-Bis(decyloxy)benzene?
- Methodological Answer : Hartree-Fock (HF), Density Functional Theory (DFT) with functionals like B3LYP or BPE, and second-order Møller-Plesset perturbation theory (MP2) are widely used. Basis sets such as 6-31G with polarization functions (e.g., d-orbitals) are critical for accurate predictions of polarizability and hyperpolarizability. MP2 is particularly effective for capturing electronic correlation effects in large organic molecules, as demonstrated in studies on similar benzene derivatives .
Q. How can researchers synthesize this compound, and what purification steps are critical?
- Methodological Answer : A multi-step synthesis involving nucleophilic substitution of 1,4-dihydroxybenzene with decyl bromide under alkaline conditions is typical. Refluxing in ethanol with glacial acetic acid as a catalyst (similar to ’s method for triazole derivatives) ensures reaction completion. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol are essential to isolate high-purity product. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR: H and C) confirms molecular structure and substitution patterns. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies ether (C-O-C) stretching vibrations (~1250 cm). UV-Vis spectroscopy assesses π→π* transitions in the aromatic core, while fluorescence spectroscopy can probe aggregation behavior in solution. Cross-validate results with computational predictions (e.g., DFT-derived vibrational frequencies) .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental hyperpolarizability values be resolved?
- Methodological Answer : Discrepancies often arise from incomplete basis sets or neglect of solvent effects. Use MP2/6-31G(d,p) to account for electronic correlation, and apply solvent models (e.g., PCM or COSMO) in DFT calculations. Compare results with Hyper-Rayleigh Scattering (HRS) experiments. If inconsistencies persist, evaluate potential conformational flexibility (e.g., decyl chain packing) via molecular dynamics simulations .
Q. What strategies mitigate photochemical degradation of this compound under UV irradiation?
- Methodological Answer : Photostability studies in acetonitrile (similar to ) reveal that S–O cleavage and radical formation drive degradation. Incorporate triplet-state quenchers (e.g., cyclooctadiene) to suppress photo-Fries rearrangement. Use UV stabilizers (e.g., hindered amine light stabilizers) in solid-state applications. Monitor degradation pathways via HPLC-MS and quantify acid generation via titration .
Q. How do alkyl chain length and conformation influence the mesomorphic behavior of this compound?
- Methodological Answer : Decyloxy chains induce liquid crystalline phases via van der Waals interactions. Use Differential Scanning Calorimetry (DSC) to map phase transitions (e.g., crystal-to-smectic). Polarized Optical Microscopy (POM) with a heating stage identifies texture changes. Compare with shorter-chain analogs (e.g., methoxy or hexyloxy derivatives) to isolate chain-length effects. MD simulations can model chain packing efficiency .
Q. What experimental and computational approaches validate the use of this compound as a sensor for metal ions?
- Methodological Answer : Fluorescence quenching assays in the presence of metal ions (e.g., Cu, Fe) quantify binding affinity. DFT calculations (B3LYP/6-311+G(d)) model metal-chelation sites, particularly at oxygen atoms in the ether linkages. X-ray crystallography of metal complexes confirms structural changes. Cross-reference with NMR titration data to assess stoichiometry and binding constants .
Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of this compound. How can researchers reconcile these findings?
- Methodological Answer : Divergent results may stem from impurities or varying heating rates in thermogravimetric analysis (TGA). Standardize protocols using high-purity samples (>99%, confirmed via GC-MS) and controlled atmospheres (N vs. air). Compare decomposition onset temperatures with computational predictions (e.g., bond dissociation energies via DFT). Reproduce contradictory studies to identify methodological variables .
Tables for Key Properties
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
